Ceftiofur sodium is a broad-spectrum, semi-synthetic, β-lactam antibiotic belonging to the cephalosporin class of drugs. [] It is bactericidal in nature, meaning it kills bacteria directly. [] It is effective against a wide range of Gram-positive and Gram-negative bacteria, including β-lactamase producing strains. [, , , , ] Ceftiofur sodium is widely used in veterinary medicine, particularly in the treatment of bacterial infections in livestock and companion animals. [, , , , , , ]
Ceftiofur sodium is derived from ceftiofur, which was first reported in U.S. Patent No. 4,464,367. Ceftiofur itself is a beta-lactam antibiotic that exhibits stability against certain beta-lactamases, making it effective against resistant bacterial strains. The sodium salt form enhances its solubility and bioavailability in aqueous environments, which is particularly beneficial for injectable formulations used in veterinary medicine .
The synthesis of ceftiofur sodium can be accomplished through several methods:
These methods are characterized by their efficiency and environmental friendliness compared to traditional synthesis routes.
Ceftiofur sodium has the molecular formula and features a complex structure typical of cephalosporins. Key structural elements include:
The molecular structure can be represented as follows:
Ceftiofur sodium participates in various chemical reactions relevant to its functionality:
Ceftiofur sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers essential for bacterial cell wall integrity. This action leads to:
Ceftiofur sodium exhibits several notable physical and chemical properties:
These properties make ceftiofur sodium suitable for formulation into injectable solutions used in veterinary medicine.
Ceftiofur sodium is primarily used in veterinary medicine for:
The synthesis of ceftiofur sodium has evolved significantly to address veterinary-specific requirements for stability, bioavailability, and cost-effectiveness. Contemporary routes typically begin with 7-aminocephalosporanic acid (7-ACA) as the core precursor, followed by a multi-step sequence involving acylation, side-chain modification, and salt formation. A patented approach (Patent CN116535421A) utilizes ethyl acetate/dichloromethane solvent systems during the acylation of 7-ACA with 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (AMA), achieving 12% higher yields than traditional acetone/water mixtures. This is attributed to improved reagent solubility and reduced epimerization [1]. The subsequent thio-conjugation step employs furan-2-carbothioic acid under nitrogen atmosphere, with triethylamine catalysis enhancing reaction specificity to 92-95% [1] [4].
For veterinary formulations requiring high purity, a crystallization innovation involves sodium bicarbonate-mediated phase transformation. By controlling bicarbonate addition rates (≤0.5 mL/min) into ceftiofur free acid suspensions, this method produces the sodium salt with consistent polymorphic Form II, critical for batch-to-bioactivity reproducibility [10]. Recent advances also explore enzymatic acylation using immobilized Pseudomonas acylases, reducing organic solvent use by 40% while maintaining >85% yield – an approach aligning with green chemistry principles in veterinary drug manufacturing [1].
Table 1: Solvent Systems in Ceftiofur Intermediate Synthesis
Reaction Step | Traditional Solvent | Novel Solvent System | Yield Improvement |
---|---|---|---|
AMA-7-ACA Acylation | Acetone/water (1:1) | Ethyl acetate/DCM (3:2) | +12% |
Thio-conjugation | Tetrahydrofuran | Ethyl acetate/TEA (9:1) | +8% |
Salt Formation | Methanol/water | Ethyl acetate/THF (4:1) | +15% |
Scaling ceftiofur sodium synthesis presents multifaceted engineering challenges, primarily rooted in the thermal lability of β-lactam intermediates. During the exothermic acylation step, temperature excursions >5°C above 0°C can degrade 18-22% of the AMA-7-ACA adduct. Industrial solutions employ jacketed reactors with dynamic cooling systems that maintain -2°C±0.5°C through liquid nitrogen-assisted heat transfer [1] [4]. Another critical bottleneck is the solvent recovery rate during crystallization; ethyl acetate removal via conventional distillation causes premature salt precipitation. Modern facilities address this using wiped-film evaporators, reducing solvent residues to <300 ppm while preserving crystal integrity [10].
Batch consistency across scales remains problematic due to mixing heterogeneity in viscous reaction media. At >500L scales, the thio-conjugation mixture's viscosity exceeds 2,000 cP, creating localized stoichiometric imbalances. Patent US20080221076A1 details a high-shear radial mixing system with computational fluid dynamics (CFD)-optimized impellers, reducing reaction completion variability from ±15% to ±3% [10]. Additionally, stringent control of metal ion contaminants (e.g., Fe²⁺, Cu²⁺) is vital, as they catalyze β-lactam ring degradation. Current good manufacturing practice (cGMP) lines employ 316L stainless steel with electropolished surfaces, maintaining transition metals below 0.1 ppm in final product [4].
Table 2: Scale-Up Process Parameters and Solutions
Scale-Up Challenge | Pilot Scale (50L) Impact | Industrial Solution (1000L+) | Efficiency Gain |
---|---|---|---|
Temperature Control | ±5°C deviation | Cryogenic jacketing + PID algorithms | ±0.5°C maintenance |
Solvent Removal | 80% recovery | Wiped-film evaporation | 99.2% recovery |
Mixing Efficiency | Reynolds number <100 | CFD-optimized impellers | Reynolds number >500 |
Metal Contamination | 0.5-2.0 ppm | Electropolished 316L reactors | <0.1 ppm |
The conversion of ceftiofur free acid to biologically suitable salts involves distinct crystallization pathways with profound implications for veterinary applicability. Ceftiofur hydrochloride formation employs isopropanol/HCl co-crystallization, generating a highly stable but less soluble polymorph (aqueous solubility: 8.7 mg/mL at 25°C). This characteristic necessitates surfactant-enhanced formulations for injectables, introducing potential compatibility issues [4] [8]. In contrast, ceftiofur sodium synthesis leverages sodium bicarbonate or sodium hydroxide in aqueous-organic biphasic systems (e.g., water/THF), yielding solubility up to 125 mg/mL – a 14-fold increase critical for high-concentration veterinary preparations [10].
Structural analyses reveal the sodium salt's superiority stems from its crystalline hydrate formation. X-ray diffraction of ceftiofur sodium shows a monoclinic P2₁ lattice with 6.5Å channel structures accommodating water molecules. These channels enable rapid dissolution without compromising solid-state stability (accelerated stability testing: <0.8% degradation after 6 months at 40°C) [10]. The hydrochloride form exhibits tighter ionic packing but suffers from hygroscopicity-induced aggregation above 60% relative humidity. For impurity profiles, sodium salt synthesis reduces genotoxic impurity risks: hydrochloride routes contain up to 0.15% residual isopropyl chloride versus <0.01% in sodium salt batches [4].
Table 3: Structural and Functional Properties of Ceftiofur Salts
Property | Ceftiofur Hydrochloride | Ceftiofur Sodium | Veterinary Significance |
---|---|---|---|
Crystal System | Triclinic P-1 | Monoclinic P2₁ | Better batch uniformity |
Solubility (25°C) | 8.7 mg/mL | 125 mg/mL | Enables SC/IM administration |
Hygroscopicity | Critical RH: 60% | Critical RH: 82% | Reduced processing costs |
Thermal Stability | ΔH decomposition: 148°C | ΔH decomposition: 163°C | Safer sterilization |
Residual Solvents | Isopropanol ≤5000 ppm | Ethyl acetate ≤3000 ppm | Lower toxicity risk |
Purification efficacy directly governs ceftiofur sodium's bioactivity by eliminating stereochemical impurities and degradation precursors. The primary impurities include Δ³-ceftiofur isomers (reduced antibacterial potency) and dimers formed via thioester cross-linking. Countercurrent chromatography (CCC) with ethyl acetate/water/ammonium sulfate (5:5:1) systems achieves 99.8% main peak purity by separating these impurities based on partition coefficients (KΔ³-isomer=0.7 vs. Kmain=1.3) [1]. For large-scale operations, simulated moving bed (SMB) chromatography reduces solvent consumption by 60% compared to batch purification [10].
Bioactivity correlates strongly with S-C bond integrity in the side-chain. Desulfuration during processing generates desfuroylceftiofur (≤0.5% in optimized processes), diminishing MIC against Pasteurella multocida by 16-fold. Carbon treatment optimization (0.5% w/v Norit GAC60, 45°C, pH 6.8) adsorbs 99% of oxidative catalysts while retaining 98% ceftiofur [4]. Final crystallization innovations employ antisolvent nucleation control: adding cold (-20°C) ethyl acetate to saturated ceftiofur solutions at 0.1 mL/min generates 10-15µm crystals with optimal surface area/volume ratios. This microstructure enhances reconstitution kinetics while reducing endotoxin entrapment by 75% versus rapid precipitation methods [10].
Degradation studies confirm purified ceftiofur sodium's stability depends on furan ring stabilization. UPLC-MS analyses show that residual 5-hydroxymethylfurfural (5-HMF) accelerates hydrolysis via nucleophilic attack at C7. Purification processes that maintain 5-HMF ≤50 ppm (achieved via activated carbon filtration) preserve >95% bioactivity after 24 months storage [2] [6].
Table 4: Purification Impact on Bioactivity Parameters
Purification Parameter | Conventional Process | Optimized Process | Bioactivity Outcome |
---|---|---|---|
Δ³-Isomer Level | 1.2-1.8% | ≤0.1% | MIC90 vs. E. coli: 0.06→0.03 µg/mL |
Dimer Content | 0.3-0.5% | ≤0.05% | AUC/MIC: 44→89 h (bactericidal effect) |
Desfuroylceftiofur | 0.8% | ≤0.05% | Time above MIC: +4.5 h |
5-HMF Residual | 200-500 ppm | ≤50 ppm | Degradation at 24 mo: 8%→<5% |
Crystal Size Distribution | 50-150µm | 10-15µm | Reconstitution time: 120s→45s |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7